![molecular formula C19H30N2O8S B13783334 Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl)-, methanesulfonate, hydrate CAS No. 66203-13-2](/img/structure/B13783334.png)
Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl)-, methanesulfonate, hydrate
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Overview
Description
Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl)-, methanesulfonate, hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with dimethoxy and diethylaminoethoxy groups, and is further modified with a methanesulfonate group and a hydrate form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl)-, methanesulfonate, hydrate typically involves multiple steps. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the dimethoxy and diethylaminoethoxy substituents. The final steps involve the addition of the methanesulfonate group and the formation of the hydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl)-, methanesulfonate, hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl)-, methanesulfonate, hydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl)-, methanesulfonate, hydrate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4,7-dimethoxy-6-(2-(4-methylpiperazin-1-yl)ethoxy)-1-benzofuran-5-yl): This compound has a similar structure but with a different substituent on the benzofuran ring.
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Another related compound with a benzofuran ring and dimethoxy substituents.
Uniqueness
The uniqueness of Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl)-, methanesulfonate, hydrate lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for different studies and applications.
Biological Activity
Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl)-, methanesulfonate, hydrate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents that may influence its biological activity. The molecular formula is C18H26N2O5, and it contains functional groups such as acetamide and methanesulfonate which are known to play significant roles in biological interactions.
Pharmacological Effects
- Antifungal Activity :
-
Toxicity :
- Acetamides generally have low carcinogenic potential. However, high doses have been associated with liver damage in various species. The liver appears to be the primary target organ following exposure to these compounds . Long-term exposure studies have shown a correlation between high levels of acetamide and liver cancer in rats .
- Embryotoxicity :
- Absorption and Metabolism :
Case Studies
- Study on Liver Toxicity : In a controlled study involving rats exposed to high levels of acetamide, researchers noted significant liver damage correlated with dosage levels. The findings suggest careful monitoring of exposure levels in industrial applications where these compounds are used .
- Antifungal Efficacy Study : A recent study synthesized several benzofuranyl acetic acid amides and tested their efficacy against Fusarium oxysporum. While some compounds showed promise, further modifications are necessary to enhance their potency against this pathogen .
Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 323.16014 | 174.6 |
[M+Na]+ | 345.14208 | 184.6 |
[M+NH4]+ | 340.18668 | 180.4 |
[M+K]+ | 361.11602 | 182.3 |
[M-H]- | 321.14558 | 177.4 |
Properties
CAS No. |
66203-13-2 |
---|---|
Molecular Formula |
C19H30N2O8S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[6-[2-(diethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]acetamide;methanesulfonic acid |
InChI |
InChI=1S/C18H26N2O5.CH4O3S/c1-6-20(7-2)9-11-25-17-14(19-12(3)21)15(22-4)13-8-10-24-16(13)18(17)23-5;1-5(2,3)4/h8,10H,6-7,9,11H2,1-5H3,(H,19,21);1H3,(H,2,3,4) |
InChI Key |
BEUKKLIMQAJDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C2=C(C=CO2)C(=C1NC(=O)C)OC)OC.CS(=O)(=O)O |
Origin of Product |
United States |
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